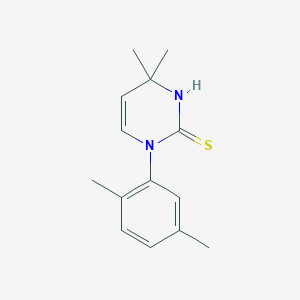

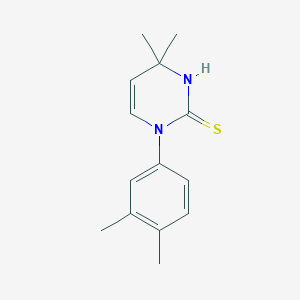

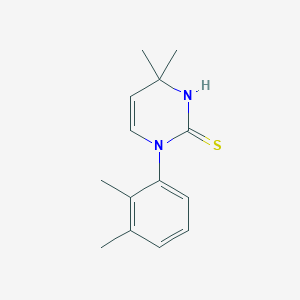

1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Übersicht

Beschreibung

1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (DMDMPPT) is a novel compound that has been studied extensively in recent years due to its potential applications in scientific research. DMDMPPT is a heterocyclic compound that contains a sulfur atom and is derived from a thiol group. It is a member of the pyrimidine family, which is composed of aromatic heterocyclic compounds that are commonly used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. DMDMPPT has a wide range of applications in the fields of chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

Potential Pharmacological Applications

While direct studies on 1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol’s pharmacological applications are not available, research on similar pyrimidine derivatives provides insights into potential uses. For example, Majeed and Shaharyar (2011) synthesized a series of 1,6-dihydropyrimidine-2-thiol derivatives to screen them for in vivo diuretic activity, indicating the potential medical applications of pyrimidine derivatives. Although this study focused on diuretic properties, it underscores the broader potential of pyrimidine derivatives in pharmacology, albeit the specific compound was not directly evaluated for such activities (Majeed & Shaharyar, 2011).

Analytical and Detection Applications

The compound and its derivatives also find applications in analytical chemistry, as seen in the work by Lawrence et al. (2000), who explored the electro-oxidation of N,N-dimethylphenylene-1,4-diamine related compounds. Their research provides a novel electroanalytical approach for the selective determination of thiols, indicating the utility of pyrimidine derivatives in developing selective detection techniques for sulfhydryl-containing compounds (Lawrence et al., 2000).

Chemical Synthesis and Molecular Interaction Studies

Research on the chemical synthesis and molecular interactions of pyrimidine derivatives, such as those by Hassneen and Abdallah (2003), further elaborates on the compound's relevance in synthetic chemistry. They described new routes to pyridinopyrimidin-4-one and related derivatives, showcasing the synthetic versatility and potential application of pyrimidine derivatives in crafting complex molecular structures (Hassneen & Abdallah, 2003).

Wirkmechanismus

Target of Action

The primary target of 1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, also known as dexmedetomidine, is the α2-adrenoceptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

Dexmedetomidine is a potent and highly selective agonist for α2-adrenoceptors . It exerts its hypnotic action through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus, thereby inducing a state of unconsciousness similar to natural sleep .

Biochemical Pathways

The activation of α2-adrenoceptors by dexmedetomidine leads to a decrease in sympathetic tone, resulting in various physiological effects. These include sedation, anxiolysis, sympatholysis, analgesia, and a decrease in the stress response .

Pharmacokinetics

Dexmedetomidine is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on dexmedetomidine pharmacokinetics . The elimination half-life is reported to be between 2.1 and 3.1 hours .

Result of Action

The molecular and cellular effects of dexmedetomidine’s action include transient hypertension, bradycardia, and hypotension, which result from the drug’s peripheral vasoconstrictive and sympatholytic properties . It induces a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative .

Action Environment

Environmental factors can influence the action, efficacy, and stability of dexmedetomidine. For instance, the toxicity of dexmedetomidine to marine organisms has been studied, highlighting the potential environmental impact of this compound . .

Eigenschaften

IUPAC Name |

3-(2,3-dimethylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-10-6-5-7-12(11(10)2)16-9-8-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMOITXYYHYVGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CC(NC2=S)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

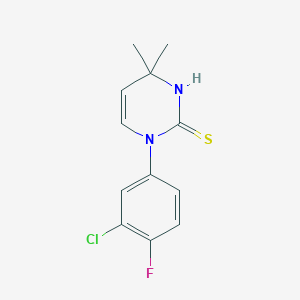

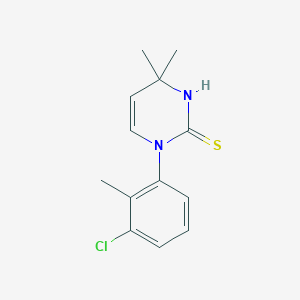

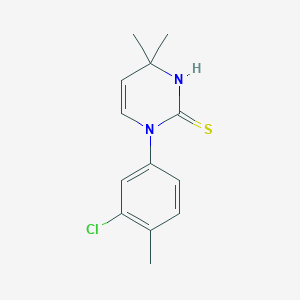

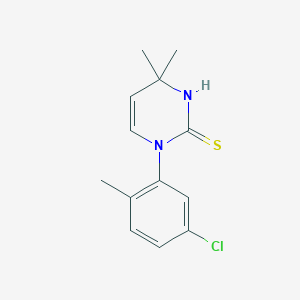

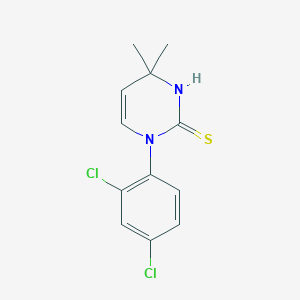

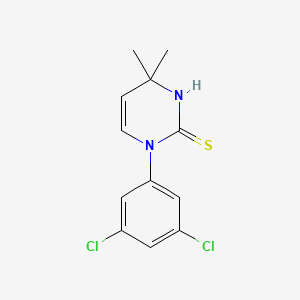

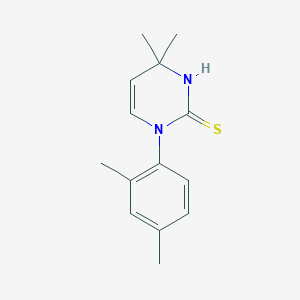

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

-amino]acetic acid](/img/structure/B3084275.png)